5-Hydroxymethyltubercidin

Catalog No.
S565111
CAS No.
49558-38-5
M.F
C12H16N4O5
M. Wt
296.28 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Hydroxymethyltubercidin

CAS Number

49558-38-5

Product Name

5-Hydroxymethyltubercidin

IUPAC Name

2-[4-amino-5-(hydroxymethyl)pyrrolo[2,3-d]pyrimidin-7-yl]-5-(hydroxymethyl)oxolane-3,4-diol

Molecular Formula

C12H16N4O5

Molecular Weight

296.28 g/mol

InChI

InChI=1S/C12H16N4O5/c13-10-7-5(2-17)1-16(11(7)15-4-14-10)12-9(20)8(19)6(3-18)21-12/h1,4,6,8-9,12,17-20H,2-3H2,(H2,13,14,15)

InChI Key

HVMYWBSUWVFUFB-UHFFFAOYSA-N

SMILES

C1=C(C2=C(N=CN=C2N1C3C(C(C(O3)CO)O)O)N)CO

Synonyms

5-hydroxymethyltubercidin

Canonical SMILES

C1=C(C2=C(N=CN=C2N1C3C(C(C(O3)CO)O)O)N)CO

Description

The exact mass of the compound 5-Hydroxymethyltubercidin is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 301731. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

5-Hydroxymethyltubercidin is a derivative of tubercidin, a naturally occurring nucleoside antibiotic. It is characterized by the presence of a hydroxymethyl group at the 5-position of the tubercidin structure, which enhances its biological activity. This compound has garnered attention due to its potent antiviral properties, particularly against various RNA viruses, including flaviviruses and coronaviruses such as SARS-CoV-2 .

5-Hydroxymethyltubercidin primarily acts by inhibiting viral replication mechanisms. It is believed to interfere with the RNA-dependent RNA polymerase (RdRp) of viruses, thereby blocking the synthesis of viral RNA. The compound's structure allows it to mimic natural substrates involved in RNA synthesis, which is critical for its function as an antiviral agent .

The chemical structure includes a purine base linked to a ribose sugar, and modifications at specific positions (such as the hydroxymethyl group) can affect its interaction with viral enzymes and cellular processes. The precise mechanism of action involves competitive inhibition where 5-hydroxymethyltubercidin competes with natural nucleosides for incorporation into viral RNA .

5-Hydroxymethyltubercidin exhibits significant antiviral activity against a range of viruses. Studies have shown that it effectively inhibits the replication of flaviviruses such as Dengue virus and Zika virus, as well as coronaviruses including SARS-CoV-2 . The compound operates by stalling viral RdRp during RNA synthesis, leading to reduced viral load in infected cells. Its efficacy has been demonstrated in both in vitro and in vivo models, making it a promising candidate for therapeutic applications against viral infections .

The synthesis of 5-hydroxymethyltubercidin typically involves chemical modifications of the parent compound tubercidin. Various synthetic pathways have been explored, including:

  • Hydroxymethylation: This involves introducing a hydroxymethyl group at the 5-position through selective reactions that preserve the integrity of the nucleoside structure.
  • Purification Techniques: Following synthesis, chromatographic methods such as high-performance liquid chromatography (HPLC) are employed to purify the compound and ensure high yields of the desired product.

These methods allow for the production of 5-hydroxymethyltubercidin in sufficient quantities for biological testing and potential therapeutic use .

The primary application of 5-hydroxymethyltubercidin is in antiviral therapy. Due to its ability to inhibit viral replication, it is being investigated as a potential treatment for infections caused by flaviviruses and coronaviruses. Additionally, its properties may extend to other areas such as cancer research, where similar compounds have shown promise in targeting specific cancer cell pathways .

Moreover, ongoing research aims to explore its efficacy in combination therapies with other antiviral agents to enhance therapeutic outcomes against resistant viral strains.

Interaction studies involving 5-hydroxymethyltubercidin focus on its binding affinity to viral proteins, particularly those involved in RNA synthesis. These studies utilize techniques such as molecular docking and crystallography to elucidate how the compound interacts with viral RdRp and other non-structural proteins essential for viral replication .

Findings suggest that 5-hydroxymethyltubercidin can effectively bind to these targets, inhibiting their function and leading to decreased viral replication rates.

Several compounds share structural similarities with 5-hydroxymethyltubercidin. These include:

  • Tubercidin: The parent compound exhibiting antibiotic properties.
  • Sangivamycin: An analog known for its anticancer activity.
  • Toyocamycin: Another nucleoside analog with antiviral properties.
  • 5-Iodotubercidin: A halogenated derivative that also shows antiviral effects.

Comparison Table

CompoundKey CharacteristicsUnique Features
5-HydroxymethyltubercidinPotent antiviral against flaviviruses and coronavirusesHydroxymethyl group enhances activity
TubercidinNatural nucleoside antibioticLess potent against modern viruses
SangivamycinAnticancer activityTargets different cellular pathways
ToyocamycinAntiviral propertiesDifferent mechanism of action
5-IodotubercidinAntiviral effectsHalogen substitution alters binding

Each of these compounds exhibits unique properties that differentiate them from 5-hydroxymethyltubercidin while also highlighting its potential applications in antiviral therapy.

XLogP3

-2.2

Dates

Modify: 2023-07-20

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